1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrrole ring substituted with a 3-chloro-2,5-dimethoxyphenyl group
Preparation Methods
The synthesis of 1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2,5-dimethoxybenzaldehyde and pyrrole.
Reaction Conditions: The key reaction involves the condensation of 3-chloro-2,5-dimethoxybenzaldehyde with pyrrole in the presence of an acid catalyst. This reaction is typically carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions to optimize the reaction yields.
Scientific Research Applications
1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
1-(3-Bromo-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione: Similar structure but with a bromo substituent instead of chloro, leading to different reactivity and properties.
1-(3-Methyl-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione: Contains a methyl group instead of chloro, affecting its chemical behavior and applications.
1-(3-Nitro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3-chloro-2,5-dimethoxyphenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4/c1-17-7-5-8(13)12(18-2)9(6-7)14-10(15)3-4-11(14)16/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPCPIGHLBNPGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)OC)N2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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